5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
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Overview
Description
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the imidazole ring enhances its reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
It is known that similar compounds, such as ir(iii) based carbene complexes, are highly sought after in the field of organic light-emitting diodes (oleds) .
Mode of Action
It is known that similar compounds interact with their targets to produce light emission, which is a key characteristic of oleds .
Biochemical Pathways
It is known that similar compounds are involved in the light emission process in oleds .
Pharmacokinetics
It is known that similar compounds are used in the field of oleds, suggesting that they have properties suitable for this application .
Result of Action
It is known that similar compounds are used in oleds, suggesting that they contribute to the light emission process .
Action Environment
It is known that similar compounds are used in oleds, suggesting that they are stable and effective in the environments in which these devices operate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with a brominated imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazo[4,5-b]pyrazine derivative, while oxidation can produce a corresponding N-oxide.
Scientific Research Applications
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Comparison with Similar Compounds
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds also feature fused imidazole rings but differ in their reactivity and applications.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine ring but have different substitution patterns and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWRTKKDFEAEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743157 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-85-6 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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